methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride
Overview
Description
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a heterocyclic organic compound with the molecular formula C(7)H({11})ClN(_2)O(_2). This compound is notable for its pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom. The presence of both amino and ester functional groups makes it a versatile intermediate in organic synthesis and pharmaceutical research.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as a building block for more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural similarity to natural substrates.
Biomolecular Probes: Used in the study of biological pathways.
Medicine
Drug Development: Investigated for its potential as a pharmacophore in drug design.
Antimicrobial Agents: Studied for its antimicrobial properties.
Industry
Material Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use in the development of agrochemicals.
Safety and Hazards
“Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride” is classified as a hazardous substance. It has the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding contact with skin, eyes, and clothing, and ensuring adequate ventilation .
Mechanism of Action
Target of Action
Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is a chemical compound with potential applications in various biochemical research .
Biochemical Pathways
It’s often used as a catalyst or intermediate in organic synthesis, which suggests it may interact with a variety of biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds. It’s known that the compound is a white solid that is soluble in water and alcohol , suggesting that its stability and efficacy could be influenced by factors such as temperature, pH, and the presence of other solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrrole derivatives.
Reaction Steps:
Industrial Production Methods
Industrial production often involves:
Batch Processing: Sequential addition of reagents with intermediate purification steps.
Continuous Flow Chemistry: For large-scale production, continuous flow reactors can be used to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Lithium aluminum hydride (LiAlH(_4)), sodium borohydride (NaBH(_4)).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrrole derivatives.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-methyl-4-nitro-pyrrole-2-carboxylate
- Methyl 1H-pyrrole-3-carboxylate
- 4-Nitro-1H-pyrrole-2-carboxylic acid
Uniqueness
- Functional Groups : The combination of amino and ester groups in methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride is unique compared to its analogs.
- Reactivity : The presence of these groups allows for a wider range of chemical reactions and applications.
- Biological Activity : Its specific structure may confer unique biological activities not seen in similar compounds.
This detailed overview highlights the versatility and significance of this compound in various fields of research and industry
Properties
IUPAC Name |
methyl 4-amino-1-methylpyrrole-2-carboxylate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2.ClH/c1-9-4-5(8)3-6(9)7(10)11-2;/h3-4H,8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOKCJUUKIPIMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C(=O)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90939310 | |
Record name | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180258-45-1 | |
Record name | 180258-45-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90939310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 4-amino-1-methyl-1H-pyrrole-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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